molecular formula C9H7Br2N B14433071 Quinolizinium, 1-bromo-, bromide CAS No. 77199-08-7

Quinolizinium, 1-bromo-, bromide

Cat. No.: B14433071
CAS No.: 77199-08-7
M. Wt: 288.97 g/mol
InChI Key: CQESUBZGIUTWHQ-UHFFFAOYSA-M
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Description

Quinolizinium, 1-bromo-, bromide is a compound belonging to the quinolizinium family, which are cationic aromatic heterocycles. These compounds are known for their unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of a bromine atom in the quinolizinium structure enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolizinium, 1-bromo-, bromide typically involves the reaction of quinolines with bromine-containing reagents. One common method is the bromination of quinolizinium precursors using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for better control over reaction parameters and minimizing the risk of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

Quinolizinium, 1-bromo-, bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of quinolizinium, 1-bromo-, bromide involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal structure and function of the DNA helix. This intercalation can inhibit the activity of topoisomerase enzymes, leading to the inhibition of DNA replication and cell division. Additionally, the compound can generate reactive oxygen species upon UV-A irradiation, causing DNA damage and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinolizinium, 1-bromo-, bromide is unique due to its specific bromine substitution, which enhances its reactivity and potential for various chemical transformations. Its ability to intercalate with DNA and generate reactive oxygen species upon UV-A irradiation makes it a valuable compound for studying DNA interactions and developing new therapeutic agents .

Properties

CAS No.

77199-08-7

Molecular Formula

C9H7Br2N

Molecular Weight

288.97 g/mol

IUPAC Name

1-bromoquinolizin-5-ium;bromide

InChI

InChI=1S/C9H7BrN.BrH/c10-8-4-3-7-11-6-2-1-5-9(8)11;/h1-7H;1H/q+1;/p-1

InChI Key

CQESUBZGIUTWHQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=[N+]2C=CC=C(C2=C1)Br.[Br-]

Origin of Product

United States

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